4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that features a thiophene ring, an aromatic sulfur-containing five-membered ring, attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 4-methylaniline with 2-acetylthiophene under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the coupling reaction. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds or engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-[1-(pyridin-2-yl)ethyl]aniline: Similar structure but with a pyridine ring instead of a thiophene ring.
4-Methyl-N-[1-(furan-2-yl)ethyl]aniline: Contains a furan ring instead of a thiophene ring.
4-Methyl-N-[1-(benzothiophen-2-yl)ethyl]aniline: Features a benzothiophene ring, which is a fused thiophene-benzene system.
Uniqueness
The presence of the thiophene ring in 4-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different heterocyclic rings, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-10-5-7-12(8-6-10)14-11(2)13-4-3-9-15-13/h3-9,11,14H,1-2H3 |
InChI Key |
GEOGSTNUFKJGHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.